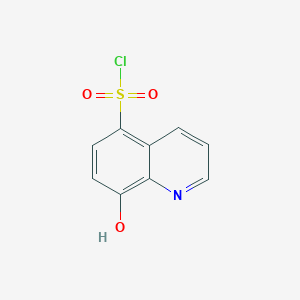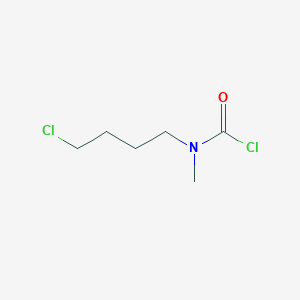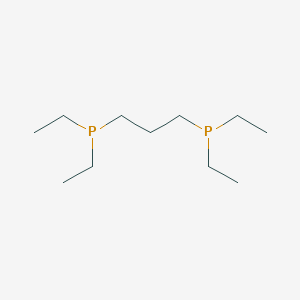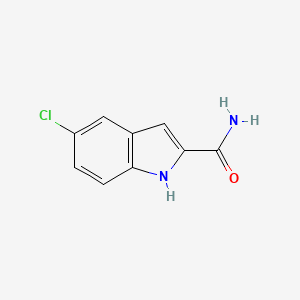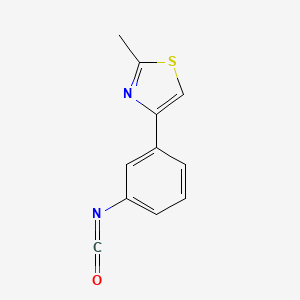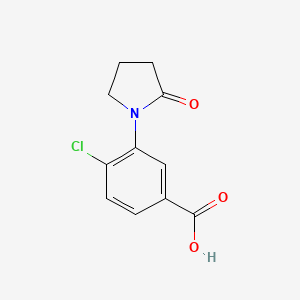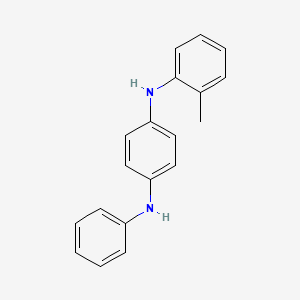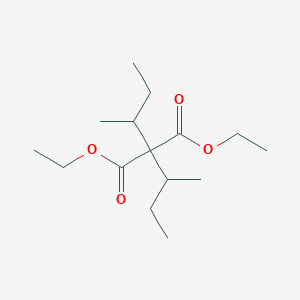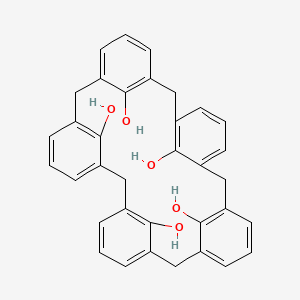
Calix(5)arene
Vue d'ensemble
Description
Calix(5)arene is a member of the greater calixarene family. It is used in the formation of supramolecular oligo/polymers, which are arrays of monomeric components held together by reversible and highly directional non-covalent bonds . The dynamic and reversible nature of these interactions allows these polymers to display unconventional properties such as stimuli-responsiveness, adaptive behavior, and shape memory .
Synthesis Analysis
Calix(5)arene can be synthesized through varied temperature sublimation, resulting in the formation of two distinctly different crystal structures or polymorphs α and β . Another method involves the use of p-, m-, or o-xylyl spacers .Molecular Structure Analysis
The molecular structure of Calix(5)arene is quite unique. It can form two distinctly different crystal structures or polymorphs α and β, both of which are based on ‘self-included’ and ‘back-to-back’ helical arrangements of the molecule .Chemical Reactions Analysis
Calix(5)arene can form host-guest complexes with biologically active amines . It also displays gas sorption properties .Physical And Chemical Properties Analysis
Calix(5)arene has the ability to form two distinctly different crystal structures or polymorphs α and β . It also displays gas sorption properties .Applications De Recherche Scientifique
DNA Binding and Cell Transfection
Calix(5)arenes can be functionalized to bind DNA, which is a crucial step in gene therapy and molecular biology research. This binding capability allows them to induce cell transfection, a process where foreign DNA is introduced into a cell to produce genetically modified cells for research or therapeutic purposes .
Electrochemical Sensors
Due to their structural versatility, calix(5)arenes are used in the development of electrochemical sensors. These sensors can detect various chemical species by measuring electrical changes that occur upon binding of the analyte to the calixarene .
Optical Sensors
Similarly, calix(5)arenes are employed in optical sensors, which operate based on changes in light properties, such as fluorescence or absorbance, when an analyte interacts with the sensor material .
Chiral Recognition Devices
The chiral cavities of calix(5)arenes enable them to recognize and bind specific enantiomers of chiral compounds, making them useful in devices designed for chiral recognition and separation processes .
Supramolecular Polymers
Calix(5)arenes contribute significantly to the field of supramolecular polymers. These polymers are formed through host-guest interactions and have potential applications in drug delivery systems, self-healing materials, and responsive surfaces .
Gas Sorption
Calix(5)arenes display activity towards gas sorption, such as CO2 capture. This property is valuable for environmental applications like greenhouse gas sequestration and for developing materials that can selectively adsorb gases .
Mécanisme D'action
Target of Action
Calix(5)arene is a versatile compound that primarily targets gas molecules . It has been shown to be active towards CO2 sorption at room temperature and 1 atmosphere pressure . It also has recognition properties towards cesium and ammonium ions , and fullerenes .
Mode of Action
Calix(5)arene interacts with its targets through non-covalent interactions . These include multiple hydrogen bonds, metal-ligand coordination, electrostatic interactions, π−π stacking, or combinations of these . It also forms host-guest complexes through spontaneous processes of iterative association between complementary monomers .
Biochemical Pathways
The biochemical pathways affected by Calix(5)arene primarily involve the formation of supramolecular polymers . These are arrays of monomeric components held together by reversible and highly directional non-covalent bonds . The dynamic and reversible nature of these interactions allows the polymers to display unconventional properties such as stimuli-responsiveness, adaptive behavior, and shape memory .
Pharmacokinetics
Its ability to form supramolecular polymers suggests that it may have uniqueADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The result of Calix(5)arene’s action is the formation of two distinctly different crystal structures or polymorphs α and β . These structures are based on both ‘self-included’ and ‘back-to-back’ helical arrangements of the molecule . The β polymorph is active towards CO2 sorption at room temperature and 1 atmosphere pressure .
Action Environment
The action of Calix(5)arene is influenced by environmental factors such as temperature . Varied temperature sublimation of Calix(5)arene results in the formation of its two distinct crystal structures . Furthermore, the formation of supramolecular polymers by Calix(5)arene can be driven by host-guest interactions as a result of spontaneous processes of iterative association between complementary monomers .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
hexacyclo[25.3.1.13,7.19,13.115,19.121,25]pentatriaconta-1(31),3(35),4,6,9(34),10,12,15(33),16,18,21,23,25(32),27,29-pentadecaene-31,32,33,34,35-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H30O5/c36-31-21-6-1-7-22(31)17-24-9-3-11-26(33(24)38)19-28-13-5-15-30(35(28)40)20-29-14-4-12-27(34(29)39)18-25-10-2-8-23(16-21)32(25)37/h1-15,36-40H,16-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUBHEGFPPTWLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5O)CC6=CC=CC1=C6O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369363 | |
| Record name | Hexacyclo[25.3.1.1~3,7~.1~9,13~.1~15,19~.1~21,25~]pentatriaconta-1(31),3(35),4,6,9(34),10,12,15(33),16,18,21(32),22,24,27,29-pentadecaene-31,32,33,34,35-pentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calix[5]arene | |
CAS RN |
83933-03-3 | |
| Record name | Hexacyclo[25.3.1.1~3,7~.1~9,13~.1~15,19~.1~21,25~]pentatriaconta-1(31),3(35),4,6,9(34),10,12,15(33),16,18,21(32),22,24,27,29-pentadecaene-31,32,33,34,35-pentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 83933-03-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



